molecular formula C10H13NO2S B1212400 N-Acetyl-4-S-cysteaminylphenol CAS No. 91281-32-2

N-Acetyl-4-S-cysteaminylphenol

Cat. No.: B1212400
CAS No.: 91281-32-2
M. Wt: 211.28 g/mol
InChI Key: FDPFDQAWKAWHMY-UHFFFAOYSA-N
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Description

N-Acetyl-4-S-cysteaminylphenol is a phenolic thioether compound that has garnered attention for its potential applications in dermatology and oncology. It is structurally similar to tyrosine and acts as an alternative substrate for tyrosinase, an enzyme involved in melanin synthesis. This compound has been studied for its depigmenting properties and its potential use in treating conditions like melasma and melanoma .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

N-acetyl and N-propionyl derivatives of 4-S-cysteaminylphenol were synthesized and found to be much better substrates of tyrosinase than tyrosine . Hyperthermia provides a promising approach for cancer treatment .

Biochemical Analysis

Biochemical Properties

N-Acetyl-4-S-cysteaminylphenol plays a significant role in biochemical reactions, particularly in melanin-synthesizing cells. It interacts with tyrosinase, serving as an alternative substrate . This interaction leads to the formation of a melanin-like pigment, which is crucial in its depigmenting action . Additionally, it has been shown to interact with glutathione, influencing its depigmenting potency .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In melanocytes, it reduces the number of functioning melanocytes and the transfer of melanosomes to keratinocytes . This reduction leads to visible depigmentation. Furthermore, it has been observed to selectively accumulate in melanoma tissues, indicating its potential as an anti-melanoma agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting tyrosinase activity . This inhibition slows down melanin production, leading to depigmentation . Additionally, it acts as an alkylating agent in melanoma tissues, enhancing its therapeutic index when combined with other agents like buthionine sulfoximine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that visible changes in melanoderma can be seen within 2 to 4 weeks of daily topical application . The compound is stable and less irritating compared to other depigmenting agents like hydroquinone .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In black mice, it showed dose-dependent depigmenting potency, with higher doses leading to more significant depigmentation . At high doses, it can cause adverse effects, such as a decrease in tissue glutathione content .

Metabolic Pathways

This compound is involved in the metabolic pathway of melanin synthesis. It acts as a substrate for tyrosinase, leading to the formation of melanin-like pigments . This pathway is crucial for its depigmenting and anti-melanoma effects .

Transport and Distribution

Within cells and tissues, this compound is selectively accumulated in melanoma tissues . This selective accumulation is mediated by covalent binding to melanoma tissues, enhancing its therapeutic potential .

Subcellular Localization

This compound is localized within melanosomes, the specialized organelles in melanocytes responsible for melanin synthesis . This localization is crucial for its function as a depigmenting agent and its selective toxicity to melanoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-S-cysteaminylphenol typically involves the acetylation of 4-S-cysteaminylphenol. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-4-S-cysteaminylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Tyrosinase, oxygen

    Reduction: Sodium borohydride, ethanol

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products:

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPFDQAWKAWHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238473
Record name N-Acetyl-4-S-cysteaminylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91281-32-2
Record name N-Acetyl-4-S-cysteaminylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-4-S-cysteaminylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-2-oxazoline (16.9 mL, 0.197 mol) and 4-mercaptophenol (24.85 g, 0.197 mol) was heated under reflux (neat) for 2 h at about 130° C. under Ar (spontaneous heating occurred upon mixing). Upon cooling of the reaction mixture to 0° C., a white solid precipitated, which was collected and recrystallized from dilute EtOH to give a white product (36.2 g, 87%): mp 123°-125° C.; 1H NMR [(CD3)2 =O]δ6.99 (d,d, 4 H) , 3.50-2.60 (m, 5 H), 1.87 (s, 3 H); mass spectrum (EI) , m/e 211 (M+), (CI) m/e 212 (M+1). Anal. (C10H13NO2S) C,H,N.
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
24.85 g
Type
reactant
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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